molecular formula C15H15N3O3S B5212349 N-(1,3-benzodioxol-5-yl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide

N-(1,3-benzodioxol-5-yl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B5212349
M. Wt: 317.4 g/mol
InChI Key: VZRBWFMNBJLIEM-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide is a complex organic compound characterized by the presence of a benzodioxole ring and a dimethylpyrimidinyl sulfanyl group

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S/c1-9-5-10(2)17-15(16-9)22-7-14(19)18-11-3-4-12-13(6-11)21-8-20-12/h3-6H,7-8H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZRBWFMNBJLIEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)NC2=CC3=C(C=C2)OCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501323036
Record name N-(1,3-benzodioxol-5-yl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501323036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

45.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49718161
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

386766-21-8
Record name N-(1,3-benzodioxol-5-yl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501323036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Synthesis of the Dimethylpyrimidinyl Sulfanyl Group: This involves the reaction of 4,6-dimethylpyrimidine with a suitable thiolating agent, such as thiourea, in the presence of a base.

    Coupling Reaction: The final step involves the coupling of the benzodioxole derivative with the dimethylpyrimidinyl sulfanyl acetamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine ring or the sulfanyl group, leading to the formation of reduced derivatives.

    Substitution: The benzodioxole ring and the pyrimidine ring can undergo various substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide, while alkylation can be performed using alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced derivatives of the pyrimidine ring or the sulfanyl group.

    Substitution: Halogenated or alkylated derivatives of the benzodioxole or pyrimidine rings.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that compounds incorporating the benzodioxole scaffold exhibit notable anticancer properties. The unique structural features of N-(1,3-benzodioxol-5-yl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide may contribute to its efficacy against various cancer cell lines. For instance, studies have shown that related compounds demonstrate cytotoxic effects on breast cancer cell lines such as MCF-7 and MDA-MB 231 .

2. Antimicrobial Properties

The compound's structural similarity to known antimicrobial agents suggests potential efficacy against bacterial and fungal infections. The pyrimidine component is often associated with antibacterial activity, which could be leveraged in developing new antibiotics or antifungal agents .

3. Neuroprotective Effects

Emerging studies suggest that similar benzodioxole derivatives may possess neuroprotective properties. The ability of these compounds to cross the blood-brain barrier could make them candidates for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease .

Case Studies

Study Findings Reference
Anticancer Activity Demonstrated cytotoxicity against MCF-7 and MDA-MB 231 cell lines using MTT assay; IC50 values indicate significant inhibition of cell proliferation.
Antimicrobial Efficacy Exhibited activity against Gram-positive bacteria; potential for development into new antibiotic formulations.
Neuroprotective Potential In vitro studies showed reduction in neuronal apoptosis; warrants further investigation in vivo.

Synthesis and Derivatives

The synthesis of this compound involves multi-step chemical reactions that can be optimized for yield and purity. Variations in the synthesis process can lead to derivatives with enhanced biological activities or altered pharmacokinetic profiles.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its benzodioxole and pyrimidinyl sulfanyl groups. These interactions could modulate the activity of the target, leading to a therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzodioxol-5-yl)acetamide: Lacks the dimethylpyrimidinyl sulfanyl group, making it less versatile in terms of chemical reactivity.

    2-(4,6-dimethylpyrimidin-2-ylthio)acetamide:

Uniqueness

N-(1,3-benzodioxol-5-yl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide is unique due to the combination of the benzodioxole ring and the dimethylpyrimidinyl sulfanyl group. This combination provides a unique set of chemical properties and reactivity, making it a valuable compound for various applications in scientific research and industry.

Biological Activity

N-(1,3-benzodioxol-5-yl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide is a compound of significant interest in pharmacology due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C15H17N5O2S
  • Molecular Weight : 299.33 g/mol
  • CAS Number : Not specifically listed in the search results but can be derived from its structural formula.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit potent antibacterial and antifungal properties. For instance, derivatives of benzodioxole have shown effectiveness against various bacterial strains with minimum inhibitory concentration (MIC) values significantly lower than standard antibiotics .
  • Anticancer Properties : The compound's structural similarity to known anticancer agents suggests potential activity against cancer cells. Some related compounds have demonstrated selective cytotoxicity towards specific cancer cell lines, indicating a promising avenue for further research .
  • Enzyme Inhibition : Similar compounds have been studied for their ability to inhibit enzymes such as acetylcholinesterase and phosphodiesterase. These enzymes are crucial in various physiological processes, and their inhibition can lead to therapeutic effects in conditions like Alzheimer's disease and erectile dysfunction .

Antimicrobial Studies

A comparative study on the antimicrobial efficacy of related compounds showed that those with a benzodioxole moiety exhibited enhanced activity against Gram-positive and Gram-negative bacteria. For example:

CompoundMIC (µg/mL)Target Organism
Compound A0.12S. flexneri
Compound B0.49C. albicans

These results indicate that modifications to the benzodioxole structure can significantly impact antimicrobial potency .

Anticancer Activity

In vitro studies on related compounds have demonstrated promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)
Compound CMDA-MB-468 (Breast)5.0
Compound DA498 (Renal)3.2

These findings suggest that the compound may possess selective cytotoxicity towards certain cancer types, warranting further investigation into its mechanism of action and potential clinical applications .

Case Studies

  • Case Study on Antimicrobial Efficacy : A study conducted on a series of benzodioxole derivatives found that one compound exhibited fourfold potency compared to gentamicin against S. flexneri, highlighting the importance of structural modifications in enhancing biological activity .
  • Anticancer Research : In another study focusing on hybrid compounds containing benzodioxole and pyrimidine moieties, significant antitumor activity was observed in vitro against breast cancer cell lines, suggesting a viable path for developing new anticancer therapies based on this scaffold .

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